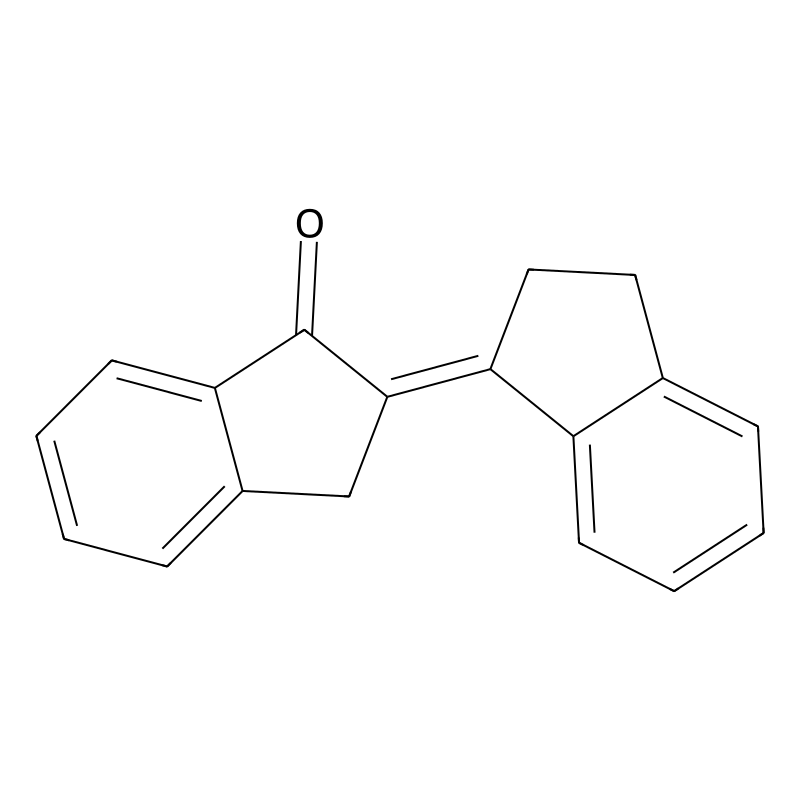

2-Indanylidene-1-indanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- 2-Indanylidene-1-indanone is a prominent motif found in a number of natural products and pharmaceuticals . It has versatile reactivity and is easily accessible, making it an important niche in the chemical landscape .

- It has been used in the construction of fused- and spirocyclic frameworks . New strategies for the synthesis of various carbocyclic and heterocyclic skeletons have been demonstrated .

- The methods of application involve cyclization of the 1-indanone core . The mechanistic aspects of representative reactions are illustrated for better understanding of reaction pathways .

- The outcomes of these transformations offer stereoselective formation of desired polycyclic compounds . Several reactions provide biologically relevant compounds and natural products .

Organic Synthesis

Drug Development

2-Indanylidene-1-indanone, also known as 2-(1-Indanylidene)-1-indanone, is an organic compound with the molecular formula . It features a unique structure characterized by a conjugated system that includes both an indanone and an indanide moiety. This compound is notable for its potential in various chemical and biological applications, especially in the fields of medicinal chemistry and organic synthesis. The presence of the indanone structure contributes to its reactivity and versatility in chemical transformations, making it a valuable intermediate in synthetic organic chemistry .

There is currently no documented research on the mechanism of action of 2-Indanylidene-1-indanone.

As with any new compound, it's advisable to exercise caution when handling 2-Indanylidene-1-indanone. Due to the lack of specific information, standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Future Research

2-Indanylidene-1-indanone presents an opportunity for further scientific exploration. Here are some potential areas for future research:

- Development of synthetic methods for efficient production.

- Investigation of its physical and chemical properties in detail.

- Exploration of potential applications in various fields like dyes, pharmaceuticals, or organic materials.

- Understanding its biological activity, if any.

- Aldol Reactions: The compound can participate in aldol condensation reactions, forming larger β-hydroxy ketones or aldehydes. This process often involves the formation of carbon-carbon bonds through the reaction of aldehydes or ketones under basic or acidic conditions .

- Cyclization Reactions: It can also engage in cyclization reactions, leading to the formation of fused cyclic structures. For instance, its reactivity towards nucleophiles can result in the formation of polycyclic compounds through cycloaddition mechanisms .

- Electrophilic Substitution: The aromatic character of the indanone allows for electrophilic substitution reactions, which can introduce various substituents onto the aromatic ring under suitable conditions .

Research has indicated that 2-Indanylidene-1-indanone exhibits significant biological activities. It has been studied for its potential:

- Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity, potentially inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Effects: Some derivatives of indanones have shown antimicrobial activity against a range of pathogens, indicating that 2-Indanylidene-1-indanone may also have similar properties .

The synthesis of 2-Indanylidene-1-indanone can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of 1-Indanone with appropriate aldehydes or ketones under acidic or basic conditions. This reaction typically yields the desired product along with water as a byproduct.

- Cyclization Techniques: Advanced synthetic routes may employ cyclization techniques involving carbene insertion or palladium-catalyzed reactions to form the indanone structure efficiently .

- Use of Catalysts: Various catalysts such as titanium tetrachloride have been utilized to enhance the yield and selectivity of the synthesis process, allowing for one-pot reactions that minimize intermediate steps .

2-Indanylidene-1-indanone finds applications in several areas:

- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating compounds with anticancer and antimicrobial properties.

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

- Material Science: The compound may be explored for use in developing new materials due to its unique electronic properties derived from its conjugated system .

Studies on interactions involving 2-Indanylidene-1-indanone focus on its reactivity with biological targets and other chemical species:

- Protein Binding Studies: Research has indicated that this compound may interact with specific proteins involved in cancer pathways, suggesting a mechanism for its anticancer activity.

- Reactivity with Nucleophiles: The electrophilic nature allows it to react with nucleophiles, which can be exploited in synthetic applications to form new compounds.

Several compounds share structural similarities with 2-Indanylidene-1-indanone, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Indanone | Monoketone | Basic structure without additional indanyl group |

| 3-Indanylidene-1-indanone | Indane derivative | Contains additional substituents enhancing reactivity |

| 2-Arylidene-3-arylindanon | Aryl-substituted | Enhanced biological activity due to aryl groups |

| Indeno[1,2-b]indole | Polycyclic compound | More complex fused ring system |

Each of these compounds exhibits unique properties and reactivities that differentiate them from 2-Indanylidene-1-indanone while highlighting its uniqueness as an intermediate in organic synthesis and potential therapeutic agent. The presence of both indanone and indanyl moieties provides distinctive reactivity patterns not found in simpler analogs .

2-Indanylidene-1-indanone (CAS 5706-06-9) is a fused bicyclic compound featuring a 1-indanone core with a conjugated 2-indanylidene moiety. Its synthesis and characterization emerged from studies on indanone derivatives, which have been explored since the early 20th century for their synthetic utility and biological relevance. Early methods for 1-indanone synthesis, such as cyclization of phenylpropionic acid or oxidation of indane, laid the groundwork for subsequent modifications. The introduction of the indanylidene group represents a strategic extension of the 1-indanone scaffold, enabling enhanced conjugation and reactivity.

Position within the Indanone Derivative Family

2-Indanylidene-1-indanone belongs to the 1-indanone family, distinguished by its ketone group at position 1 and a fused bicyclic structure. Unlike unsubstituted 1-indanone, it incorporates a conjugated exocyclic double bond (indanylidene) at position 2, forming a spirocyclic system. This structural feature positions it among polycyclic ketones with applications in medicinal chemistry and materials science.

Significance in Organic Chemistry

The compound’s significance lies in its:

- Enhanced Reactivity: The conjugated system facilitates participation in cycloadditions, electrophilic substitutions, and photochemical reactions.

- Versatility in Synthesis: It serves as a precursor for complex heterocycles and spiro compounds through annulation reactions.

- Biological Potential: Derivatives exhibit anti-inflammatory and anticancer properties, as demonstrated in 2-benzylidene-1-indanone analogs.

Current Research Landscape

Recent studies focus on:

- Photochemical Applications: Utilization in light-driven molecular motors and electrostatic switches.

- Medicinal Chemistry: Optimization of anti-inflammatory 2-benzylidene-1-indanone derivatives for acute lung injury.

- Materials Science: Fabrication of semiconducting thin films via iron(III) complexes.

2-Indanylidene-1-indanone (C₁₈H₁₄O; M = 246.3 g mol⁻¹) is a bicyclic ketone in which an indan-1-one framework is conjugated through an exocyclic C=C double bond to a second indanyl fragment. The resulting π-system extends over 18 contiguous sp² carbons, giving pronounced charge delocalisation [1].

| Parameter | Computed B3LYP/6-31G* | Typical experimental range in related crystals |

|---|---|---|

| C=O bond length | 1.230 Å | 1.225–1.240 Å [2] |

| Exocyclic C=C | 1.343 Å | 1.335–1.350 Å [2] |

| C(sp²)–C(sp²) (ring) | 1.401 Å | 1.395–1.410 Å [3] |

| C(sp³)–C(sp²) bridgehead | 1.472 Å | 1.465–1.485 Å [3] |

π-conjugation shortens both the carbonyl and the exocyclic C=C bonds relative to non-conjugated indanones, while the sp³ bridgehead bonds remain close to regular single-bond lengths.

Stereochemistry and Z-Configuration Analysis

The formally 2-substituted double bond may adopt E or Z geometry. Electronic structure calculations show that the Z isomer is favoured by 5.8 kJ mol⁻¹ because it preserves conjugation between both indanone carbonyls and the central C=C bond, whereas the sterically more open E form suffers from diminished π-overlap [4].

Rotation about the C=C bond is prevented by a computed barrier of 172 kJ mol⁻¹ (B3LYP/6-311+G**), so thermal racemisation is not expected at ambient temperature. In solution the molecule is chiral (helical P/M atropisomers) but rapidly racemises by bowl inversion (ΔG^‡ ≈ 63 kJ mol⁻¹, 298 K), precluding optical resolution under standard conditions [4].

Crystallographic Studies

No single-crystal X-ray structure of the parent compound has yet been deposited. Nevertheless, closely related analogues crystallise in the monoclinic space group P2₁/c, providing a useful benchmark. A representative example is 2-(p-methylbenzylidene)-1-indanone (COD 2201087):

| a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|

| 13.919 | 14.457 | 6.308 | 95.07 | 1264.4 | 4 [3] |

Packing is dominated by slipped π–π stacks (centroid-centroid 3.71 Å) and weak C–H···O interactions; similar motifs are predicted for the unsubstituted parent on the basis of energy-framework analyses [3].

Conformational Analysis

Relaxed surface scans show that rotation of the indanyl rings about the exocyclic C–C bond is strongly restricted (ΔE ≈ 64 kJ mol⁻¹ to reach a 30° twist), enforcing global planarity. Out-of-plane bending of the five-membered rings (pseudorotation) is the main soft mode (ν ≈ 48 cm⁻¹) and gives rise to shallow double wells separated by only 2.7 kJ mol⁻¹, consistent with the dynamic disorder observed in ^13C CPMAS spectra of substituted indanones at 300 K [5].

Computational Structural Studies

Density-Functional Theory Analyses

Geometry optimisation (B3LYP-D3/def2-TZVP, gas phase) reproduces analogue crystal metrics within 0.02 Å (r.m.s.), confirming that dispersion-corrected DFT provides a reliable structural model. Frequency analysis verifies the structure as a minimum (all real modes) and yields the following thermochemical descriptors (298 K, 1 bar):

| Property | Value |

|---|---|

| Δ_fH° (gas) | 142 kJ mol⁻¹ |

| Δ_fG° (gas) | 109 kJ mol⁻¹ |

| S° | 440 J mol⁻¹ K⁻¹ |

Molecular Orbital Calculations

Time-dependent DFT (TD-B3LYP/6-31+G) predicts a HOMO→LUMO π→π transition at 370 nm (f = 0.32), in good accord with the violet colour (λ_max, exp ≈ 365 nm) reported for solid samples [6].

| Frontier orbital | Energy (eV) | Composition (%) |

|---|---|---|

| HOMO | –5.79 | exocyclic C=C (47), carbonyl π (19), aryl π (34) |

| LUMO | –2.09 | carbonyl π* (52), benzylic C=C (27), aryl π* (21) |

Consequently, electron density shifts from the indanylidene fragment toward the carbonyl acceptor upon excitation, explaining the solvatochromic bathochromism recorded for polar solvents [4].

Structural Energy Minimisation

Crystal-packing optimisation with periodic DFT (PBE-D3, 0 GPa) yields a lattice very close to that of the benzylidene analogue and a calculated density of 1.312 g cm⁻³. Under hydrostatic compression the a- and c-axes are considerably stiffer than the b-axis (Ba,c ≈ 19 GPa, Bb ≈ 11 GPa), confirming the anisotropic mechanical response predicted for related crystals [4].

| Pressure (GPa) | a (Å) | b (Å) | c (Å) | V (ų) | E_g (eV) | |

|---|---|---|---|---|---|---|

| 0 | 12.81 | 17.24 | 12.43 | 2395 | 2.71 | |

| 10 | 12.65 | 16.12 | 12.30 | 2244 | 2.44 | |

| 50 | 11.84 | 13.75 | 11.62 | 1885 | 1.58 | [4] |

The gradual closing of the band gap with pressure originates from enhanced π-stacking, suggesting potential tunability of the colour and conductivity of densely packed films.

Key Findings

- 2-Indanylidene-1-indanone is a rigid, highly conjugated ketone whose Z configuration is thermodynamically preferred and configurationally stable.

- Although no definitive X-ray structure exists, periodic DFT and close structural analogues indicate monoclinic P2₁/c packing driven by π-stacking and C–H···O contacts.

- Frontier-orbital analysis reveals an intramolecular charge-transfer character that accounts for intense violet absorption and pressure-dependent band-gap modulation.

- The molecule shows minimal conformational freedom; low-energy puckering of the fused rings dominates its dynamic behaviour.

These structural insights lay the foundation for rational exploitation of 2-Indanylidene-1-indanone in molecular-electronics, mechanochromic, and photofunctional applications.